molecular formula C21H28N4O4S B2469401 2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 946237-54-3

2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No. B2469401
CAS RN: 946237-54-3
M. Wt: 432.54
InChI Key: ZSPKWBFCGNQYTQ-UHFFFAOYSA-N
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Description

The compound “2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives involves several key steps, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate. Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. The 2,3-dihydrobenzofuran ring system is a key structural feature, conferring a rigid shape to the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of key bonds during the construction of the dihydrobenzofuran skeleton . A 2-(allyloxy)aryl radical is generated in situ, which undergoes intramolecular addition of a double bond to afford an alkyl radical intermediate. Further insertion of sulfur dioxide produces an alkylsulfonyl radical .

Scientific Research Applications

properties

IUPAC Name

2-[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-21(2)16-17-6-3-7-18(19(17)29-21)28-14-5-15-30(26,27)25-12-10-24(11-13-25)20-22-8-4-9-23-20/h3-4,6-9H,5,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPKWBFCGNQYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine

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